molecular formula C17H13NO2 B11851890 4-Aminonaphthalen-1-yl benzoate CAS No. 5410-72-0

4-Aminonaphthalen-1-yl benzoate

Cat. No.: B11851890
CAS No.: 5410-72-0
M. Wt: 263.29 g/mol
InChI Key: MITXUNSPJMCZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminonaphthalen-1-yl benzoate is an organic compound with the molecular formula C17H13NO2. It is a derivative of naphthalene and benzoic acid, where the amino group is attached to the naphthalene ring and the benzoate group is esterified. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminonaphthalen-1-yl benzoate typically involves the esterification of 4-aminonaphthalene-1-ol with benzoic acid or its derivatives. One common method is the reaction of 4-aminonaphthalene-1-ol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Aminonaphthalen-1-yl benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Aminonaphthalen-1-yl benzoate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biological assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Aminonaphthalen-1-yl benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminonaphthalen-1-yl acetate: Similar structure but with an acetate group instead of a benzoate group.

    4-Aminonaphthalen-1-yl methanoate: Contains a methanoate group instead of a benzoate group.

    4-Aminonaphthalen-1-yl propanoate: Features a propanoate group in place of the benzoate group.

Uniqueness

4-Aminonaphthalen-1-yl benzoate is unique due to its specific ester linkage and the presence of both amino and benzoate functional groups. This combination allows for a wide range of chemical reactivity and biological interactions, making it a versatile compound in various applications.

Properties

CAS No.

5410-72-0

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

(4-aminonaphthalen-1-yl) benzoate

InChI

InChI=1S/C17H13NO2/c18-15-10-11-16(14-9-5-4-8-13(14)15)20-17(19)12-6-2-1-3-7-12/h1-11H,18H2

InChI Key

MITXUNSPJMCZOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C3=CC=CC=C32)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.